4-Cyano-3,5-difluorophenyl trifluoromethanesulfonate
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Overview
Description
4-Cyano-3,5-difluorophenyl trifluoromethanesulfonate is a chemical compound with the molecular formula C₈H₂F₅NO₃S. It is known for its applications in various fields of scientific research and industry due to its unique chemical properties.
Preparation Methods
The synthesis of 4-Cyano-3,5-difluorophenyl trifluoromethanesulfonate typically involves the reaction of 4-cyano-3,5-difluorophenol with trifluoromethanesulfonic anhydride. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and efficiency .
Chemical Reactions Analysis
4-Cyano-3,5-difluorophenyl trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common Reagents and Conditions: Typical reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents.
Scientific Research Applications
4-Cyano-3,5-difluorophenyl trifluoromethanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in biochemical studies to investigate enzyme interactions and protein modifications.
Industry: The compound is employed in the production of specialty chemicals and materials, including liquid crystals for display technologies
Mechanism of Action
The mechanism of action of 4-Cyano-3,5-difluorophenyl trifluoromethanesulfonate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This interaction can lead to modifications in the structure and function of the target molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
4-Cyano-3,5-difluorophenyl trifluoromethanesulfonate can be compared with similar compounds such as:
4-Cyano-3,5-difluorophenylboronic acid: This compound shares a similar core structure but has different functional groups, leading to distinct chemical properties and applications.
4-Cyano-3-fluorophenyl 4-ethylbenzoate: Another related compound with variations in the fluorine substitution pattern, affecting its reactivity and use in research.
The uniqueness of this compound lies in its trifluoromethanesulfonate group, which imparts specific reactivity and stability, making it valuable for various scientific and industrial applications.
Properties
CAS No. |
797049-18-4 |
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Molecular Formula |
C8H2F5NO3S |
Molecular Weight |
287.17 g/mol |
IUPAC Name |
(4-cyano-3,5-difluorophenyl) trifluoromethanesulfonate |
InChI |
InChI=1S/C8H2F5NO3S/c9-6-1-4(2-7(10)5(6)3-14)17-18(15,16)8(11,12)13/h1-2H |
InChI Key |
ALKFMBJXCYCOOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)C#N)F)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
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